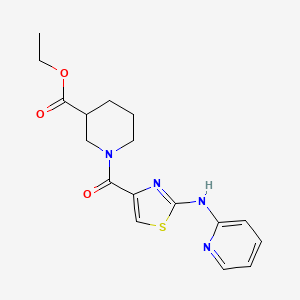

Ethyl 1-(2-(pyridin-2-ylamino)thiazole-4-carbonyl)piperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 1-(2-(pyridin-2-ylamino)thiazole-4-carbonyl)piperidine-3-carboxylate” is a chemical compound with the molecular formula C17H20N4O3S. It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-aminothiazoles have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . Eight compounds were synthesized and characterized by FTIR and NMR . Another study reported the design, synthesis, and evaluation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For instance, the content of hydroxyproline was significantly reduced in the presence of certain compounds at a concentration of 50 μM or 100 μM .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the empirical formula of a similar compound is C12H17N3O2 with a molecular weight of 235.28 .Wissenschaftliche Forschungsanwendungen

Mycobacterium Tuberculosis Inhibitors :

- A series of compounds related to Ethyl 1-(2-(pyridin-2-ylamino)thiazole-4-carbonyl)piperidine-3-carboxylate were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. One compound in this series demonstrated promising activity in inhibiting Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and exhibited antituberculosis activity without cytotoxicity at 50 μM (Jeankumar et al., 2013).

Synthesis of Heterocyclic Compounds :

- This compound derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were efficiently synthesized through a condensation process involving similar compounds, highlighting their utility in the preparation of N-fused heterocycles (Ghaedi et al., 2015).

Synthesis of Thiazolo[3,2-a]pyridines :

- The compound and its variants have been used in the synthesis of thiazolo[3,2-a]pyridines. These thiazolo[3,2-a]pyridines exhibit promising anticancer activity across various cancer cell lines, indicating their potential in medical research and pharmaceutical applications (Altug et al., 2011).

Formation of Fluorescent Probes :

- Derivatives of this compound have been utilized in the synthesis of fluorescent probes for mercury ion detection. This application is crucial in environmental monitoring and chemical analysis (Shao et al., 2011).

Antimicrobial Activity :

- Certain derivatives of this compound have shown antimicrobial activities. This indicates potential applications in the development of new antimicrobial agents for medical use (El-Emary et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions of research on similar compounds have been suggested. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . This review aims to show the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .

Eigenschaften

IUPAC Name |

ethyl 1-[2-(pyridin-2-ylamino)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-2-24-16(23)12-6-5-9-21(10-12)15(22)13-11-25-17(19-13)20-14-7-3-4-8-18-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYAORJTWWPFQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CSC(=N2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)

![[3-Amino-4-(benzenesulfonyl)-5-(3-methylsulfanylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2751258.png)

![tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2751261.png)

![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2751264.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)